N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide, commonly known as ENPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the family of amides and has a molecular weight of 355.42 g/mol. ENPP has been extensively studied for its unique properties, which make it an attractive candidate for use in scientific research.
Mechanism of Action
ENPP works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, ENPP can reduce inflammation and potentially be used to treat inflammatory diseases such as arthritis.
Biochemical and Physiological Effects:
ENPP has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. ENPP has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
ENPP has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized with a high degree of purity. It has also been extensively studied and has a well-understood mechanism of action. However, there are also limitations to its use in lab experiments. ENPP can be expensive to synthesize, and its effects can be difficult to study in vivo due to its low solubility in water.
Future Directions
There are several future directions for research on ENPP. One potential area of research is the development of more efficient synthesis methods for ENPP. Another area of research is the investigation of ENPP's potential as a drug candidate for the treatment of various diseases. Further research is also needed to fully understand the biochemical and physiological effects of ENPP and its potential applications in scientific research.
Scientific Research Applications
ENPP has found various applications in scientific research, particularly in the field of pharmacology. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. ENPP has also been used as a tool in biochemical research to investigate the mechanism of action of certain enzymes and proteins.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-15-10-12-16(13-11-15)14(2)21-19(23)20(3,4)26-18-9-7-6-8-17(18)22(24)25/h6-14H,5H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWFZRGGGGCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C(C)(C)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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